molecular formula C11H5Cl2F3N2 B15358969 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B15358969
M. Wt: 293.07 g/mol
InChI Key: JDPDIJHIFIQNCO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound characterized by its unique structure, which includes two chlorine atoms, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of 4-(trifluoromethyl)aniline with chloroacetic acid under acidic conditions to form the corresponding pyrimidine derivative. The reaction conditions include the use of strong acids like hydrochloric acid and heating to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)aniline

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Uniqueness: 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific arrangement of chlorine and trifluoromethyl groups on the pyrimidine ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.

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Properties

Molecular Formula

C11H5Cl2F3N2

Molecular Weight

293.07 g/mol

IUPAC Name

2,4-dichloro-6-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2/c12-9-5-8(17-10(13)18-9)6-1-3-7(4-2-6)11(14,15)16/h1-5H

InChI Key

JDPDIJHIFIQNCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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